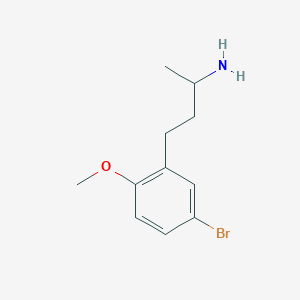

4-(5-Bromo-2-methoxyphenyl)butan-2-amine

Beschreibung

Contextualization of Aryl Alkyl Amine Frameworks in Chemical Research

Aryl alkyl amines are fundamental scaffolds in medicinal chemistry and materials science. numberanalytics.comamerigoscientific.com Their structural motifs are found in numerous biologically active molecules, including neurotransmitters and pharmaceuticals. wikipedia.org Consequently, the synthesis and study of novel aryl alkyl amines are active areas of research, aimed at the development of new therapeutic agents and functional materials. numberanalytics.comresearchgate.net The versatility of the aryl alkyl amine framework allows for systematic structural modifications to fine-tune their properties for specific applications. amerigoscientific.com

Significance of Methoxy (B1213986) and Bromo Substituents in Aromatic Systems for Chemical Reactivity

The presence of substituents on the aromatic ring plays a crucial role in modulating the reactivity of the entire molecule. libretexts.org

The methoxy group (-OCH3) is generally considered an activating group in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.org This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles. msu.edu The methoxy group's influence on the electronic environment of the benzene (B151609) ring is a key factor in determining the regioselectivity of further chemical transformations. libretexts.org

The bromo substituent (-Br) , a halogen, exhibits a dual electronic effect. Inductively, it is an electron-withdrawing group due to its high electronegativity. libretexts.org However, it can also donate electron density to the aromatic ring through resonance. libretexts.org In the case of electrophilic aromatic substitution, the inductive effect tends to deactivate the ring, making it less reactive than benzene itself. Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects is a critical consideration in the synthesis and reactivity of bromo-substituted aromatic compounds.

Role of Amine Functional Groups in Organic Synthesis and Molecular Architecture

The amine functional group is a cornerstone of organic chemistry due to its basicity and nucleophilicity. numberanalytics.comchemistrytalk.org Amines can be classified as primary, secondary, or tertiary, based on the number of alkyl or aryl groups attached to the nitrogen atom. amerigoscientific.comlibretexts.org The lone pair of electrons on the nitrogen atom is responsible for the characteristic chemical properties of amines, allowing them to act as bases and nucleophiles in a wide array of chemical reactions. chemistrytalk.org

In organic synthesis, amines are versatile building blocks and intermediates. amerigoscientific.com They participate in numerous transformations, including alkylation, acylation, and the formation of imines and enamines. numberanalytics.com The ability of amines to form hydrogen bonds also significantly influences the physical properties of molecules, such as their boiling points and solubility. masterorganicchemistry.com In molecular architecture, the amine group's capacity to engage in various bonding interactions makes it a crucial component in the design and synthesis of complex organic molecules and supramolecular assemblies.

Chemical Profile of 4-(5-Bromo-2-methoxyphenyl)butan-2-amine

The compound this compound integrates the structural features discussed above. Its chemical identity is defined by the following properties:

| Property | Value |

| CAS Number | 1291656-88-6 |

| Molecular Formula | C11H16BrNO |

| Molecular Weight | 258.15 g/mol |

| SMILES | CC(N)CCc1cc(Br)ccc1OC |

Data sourced from available chemical databases. appchemical.com

The structure consists of a butan-2-amine chain attached to a benzene ring at position 4. The aromatic ring is substituted with a bromine atom at position 5 and a methoxy group at position 2. This specific arrangement of functional groups dictates its potential chemical behavior and reactivity.

Research Findings

While specific, in-depth research articles focusing solely on this compound are not extensively available in the public domain, its chemical nature can be inferred from the extensive body of knowledge on related substituted aryl alkyl amines. The synthesis of such a molecule would likely involve multi-step synthetic routes, potentially utilizing starting materials like 5-bromo-2-methoxyphenol (B1267044) google.com or related benzene derivatives. appchemical.com The construction of the butan-2-amine side chain could be achieved through various established synthetic methodologies for alkylamines, such as reductive amination of a corresponding ketone or nucleophilic substitution reactions. byjus.comstudymind.co.uk

The reactivity of this compound will be governed by its constituent functional groups. The primary amine group will exhibit characteristic nucleophilic and basic properties. The aromatic ring, influenced by the activating methoxy group and the deactivating but ortho-, para-directing bromo group, will be amenable to further electrophilic substitution, with the positions for substitution being directed by the existing substituents.

Eigenschaften

Molekularformel |

C11H16BrNO |

|---|---|

Molekulargewicht |

258.15 g/mol |

IUPAC-Name |

4-(5-bromo-2-methoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C11H16BrNO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8H,3-4,13H2,1-2H3 |

InChI-Schlüssel |

OGXYBDFAUTURMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=C(C=CC(=C1)Br)OC)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 5 Bromo 2 Methoxyphenyl Butan 2 Amine

Retrosynthetic Analysis of the 4-(5-Bromo-2-methoxyphenyl)butan-2-amine Scaffold

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. This process is crucial for designing efficient and practical synthetic routes.

Strategic Disconnections and Key Precursors

The primary disconnection strategy for this compound involves the C-N bond of the amine functionality. This leads to the key precursor, 4-(5-Bromo-2-methoxyphenyl)butan-2-one. This ketone can be further disconnected at the C-C bond between the aryl ring and the butanone side chain.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Disconnection | Key Precursors |

| This compound | C-N bond | 4-(5-Bromo-2-methoxyphenyl)butan-2-one and an ammonia (B1221849) source |

| 4-(5-Bromo-2-methoxyphenyl)butan-2-one | C-C bond (aryl-alkyl) | 1-Bromo-2-methoxy-5-bromobenzene and a butanone equivalent |

| 1-Bromo-2-methoxy-5-bromobenzene | C-Br bond | 2-Methoxyphenol |

Identification of Accessible Starting Materials

The retrosynthetic analysis highlights several readily accessible starting materials for the synthesis of this compound. These include:

2-Methoxyphenol (Guaiacol): A common and inexpensive starting material.

Brominating agents: Such as N-Bromosuccinimide (NBS) or bromine.

Butanone synthons: Various reagents can introduce the butanone side chain, such as methyl vinyl ketone or reagents for Friedel-Crafts acylation.

Contemporary Synthetic Routes to the this compound Core

Modern synthetic methods provide several efficient pathways to construct the target molecule, primarily focusing on the formation of the butan-2-amine side chain on the substituted phenyl ring.

Construction of the Butan-2-amine Side Chain

A common and effective method for synthesizing this compound involves the initial preparation of the corresponding ketone, 4-(5-Bromo-2-methoxyphenyl)butan-2-one, followed by reductive amination.

Synthesis of the Ketone Precursor:

The synthesis of 4-(5-Bromo-2-methoxyphenyl)butan-2-one can be achieved through a Friedel-Crafts acylation of a suitably protected bromo-anisole derivative, followed by reduction and oxidation, or via coupling reactions. A more direct approach involves the reaction of 5-Bromo-2-methoxyphenol (B1267044).

A representative synthetic scheme is as follows:

Bromination of 2-Methoxyphenol: 2-Methoxyphenol can be selectively brominated at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar solvent to yield 5-Bromo-2-methoxyphenol.

Alkylation: The resulting 5-Bromo-2-methoxyphenol can be alkylated with a suitable four-carbon electrophile, such as 1-chloro-3-butanone, in the presence of a base to form an ether linkage.

Claisen Rearrangement: A subsequent Claisen rearrangement of the ether intermediate, followed by further synthetic manipulations, can lead to the desired 4-(5-Bromo-2-methoxyphenyl)butan-2-one.

Reductive Amination:

Once the ketone precursor is obtained, the amine functionality can be introduced via reductive amination. This one-pot reaction involves the treatment of the ketone with an ammonia source (such as ammonia, ammonium acetate, or ammonium formate) in the presence of a reducing agent.

| Reducing Agent | Typical Conditions |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, ammonium acetate |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, acetic acid, ammonia |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, ammonia, high pressure |

This method provides a straightforward route to the racemic mixture of this compound.

The butan-2-amine moiety of the target molecule contains a chiral center. Consequently, stereoselective synthesis is often desired to obtain enantiomerically pure compounds. Several strategies can be employed to achieve this.

Chiral Resolution:

A classical approach involves the resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine.

Asymmetric Synthesis:

Modern asymmetric synthesis offers more direct routes to enantiomerically enriched amines.

Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst or a chiral auxiliary. For instance, the ketone precursor can be reacted with a chiral amine to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine.

Enzymatic Reductive Amination: Biocatalysis provides a powerful tool for asymmetric synthesis. Transaminases are enzymes that can catalyze the conversion of a ketone to an amine with high enantioselectivity. The use of a suitable transaminase with 4-(5-Bromo-2-methoxyphenyl)butan-2-one as the substrate could directly yield one enantiomer of the target amine.

| Method | Description | Advantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Well-established and often effective. |

| Asymmetric Reductive Amination | Use of chiral catalysts or auxiliaries to induce stereoselectivity in the amination reaction. | Can provide high enantiomeric excess directly. |

| Enzymatic Reductive Amination | Biocatalytic conversion of the ketone to a chiral amine using enzymes like transaminases. | High enantioselectivity, mild reaction conditions. |

Formation of the Bromo-methoxyphenyl Moiety

The construction of the 5-bromo-2-methoxyphenyl core is a critical step in the synthesis of the target molecule. This can be achieved through several strategic approaches, including direct electrophilic bromination of a suitable precursor or through modern cross-coupling reactions.

Direct bromination of an aromatic ring is a fundamental and widely used method for the introduction of a bromine atom. In the context of synthesizing the 5-bromo-2-methoxyphenyl moiety, a logical precursor would be a derivative of 2-methoxyphenol or a related compound. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The methoxy (B1213986) group (-OCH3) is an ortho-, para-directing activator, while the hydroxyl group (-OH) is also a strong ortho-, para-director.

A common synthetic route involves the protection of the phenolic hydroxyl group of o-methoxyphenol, followed by bromination. For instance, the hydroxyl group can be acetylated with acetic anhydride (B1165640). Subsequent bromination, often catalyzed by iron powder, directs the bromine atom to the position para to the activating methoxy group, yielding the desired 5-bromo-2-methoxyphenyl intermediate after deprotection google.com.

Table 1: Exemplary Conditions for Direct Bromination

| Precursor | Brominating Agent | Catalyst/Solvent | Product | Typical Yield (%) |

| 2-Methoxyphenyl acetate | Bromine (Br2) | Iron powder / DMF | 5-Bromo-2-methoxyphenyl acetate | >90 |

| o-Methoxyphenol | N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-2-methoxyphenol | 85-95 |

This table presents hypothetical data based on typical outcomes for such reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds researchgate.net. These methods can be employed to construct the bromo-methoxyphenyl moiety, particularly when direct bromination is not feasible or leads to undesired isomers.

One such powerful method is the Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst mdpi.com. For instance, 5-bromo-2-methoxyphenylboronic acid can be coupled with a suitable partner to build more complex structures nih.gov. While this specific example builds upon the bromo-methoxyphenyl moiety, the reverse strategy could also be envisioned, where a dibrominated precursor undergoes selective coupling.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Base/Solvent | Product Moiety | Reference |

| Arylboronic acid + Aryl bromide | Pd(PPh3)4 | K3PO4 / Dioxane-Water | Biaryl | mdpi.com |

| Organoaluminum + Heteroaryl bromide | PdCl2(dppf) | Not specified | Heteroaryl-Aryl | bohrium.com |

This table illustrates common components of palladium-catalyzed cross-coupling reactions.

Convergent and Linear Synthesis Strategies

In a linear synthesis , the molecule is built step-by-step from a starting material, with each step modifying the molecule in a sequential manner. For the target compound, a linear approach might start with the synthesis of the 5-bromo-2-methoxyphenyl moiety, followed by the stepwise construction of the butan-2-amine side chain.

Functional Group Interconversions and Derivatization of this compound

Once this compound is synthesized, its functional groups offer opportunities for further chemical modifications, allowing for the creation of a library of related compounds.

The primary amine group in this compound is a versatile handle for various chemical transformations.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. Visible-light-induced N-alkylation has emerged as a greener alternative, avoiding the need for metal catalysts and harsh reagents nih.gov.

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation is typically straightforward and high-yielding.

Table 3: Derivatization of the Amine Functionality

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride, Base | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

This table outlines common transformations of primary amines.

The bromine atom on the aromatic ring serves as a key functional group for further elaboration through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, significantly increasing the molecular diversity of the derivatives.

Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl derivative. These reactions are known for their high functional group tolerance and have been widely applied in the pharmaceutical and fine chemical industries researchgate.net. The development of phosphane-free palladium catalysts and the understanding of the role of palladium nanoparticles have further enhanced the efficiency and applicability of these reactions researchgate.net.

Table 4: Palladium-Catalyzed Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)2 | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI | Arylalkyne |

This table summarizes key palladium-catalyzed reactions for aryl bromides.

Manipulation of the Methoxy Group

The methoxy group at the 2-position of the phenyl ring in this compound is a critical determinant of its pharmacological profile. However, for the synthesis of analogs or for the introduction of alternative functional groups, strategic manipulation of this ether linkage is a key synthetic step. The primary transformation involves the cleavage of the methyl ether to yield the corresponding phenol, a versatile intermediate for further functionalization. This process, known as O-demethylation, can be accomplished through various methods, primarily involving strong Brønsted acids, Lewis acids, or nucleophilic reagents. chem-station.comwikipedia.orglibretexts.org

The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis. libretexts.org The reaction mechanism is typically a nucleophilic substitution. wikipedia.org For aryl methyl ethers, the process involves the initial activation of the ether oxygen, followed by a nucleophilic attack on the methyl group. chem-station.comrsc.org This activation is achieved by protonation with a strong acid or by coordination with a Lewis acid, which converts the methoxy group into a good leaving group (methanol or its complex). chem-station.comyoutube.com Subsequently, a nucleophile, typically a halide ion provided by the reagent, attacks the sterically unhindered methyl carbon via an SN2 mechanism, leading to the formation of a phenol and a methyl halide. libretexts.orgrsc.orgopenstax.org

Several reagents have proven effective for the demethylation of aryl methyl ethers, each with specific advantages concerning reactivity, selectivity, and tolerance of other functional groups.

Boron Tribromide (BBr₃): This powerful Lewis acid is one of the most effective and widely used reagents for cleaving aryl methyl ethers under relatively mild conditions. chem-station.comcommonorganicchemistry.com The reaction proceeds through the formation of a complex between the highly Lewis-acidic boron atom and the ether's oxygen atom. chem-station.com This is followed by the intramolecular or intermolecular attack of a bromide ion on the methyl group. chem-station.com Due to its high reactivity, reactions with BBr₃ are often initiated at low temperatures, such as -78°C, and then allowed to warm to room temperature. chem-station.com It is particularly useful for substrates that may be sensitive to the high temperatures required by other methods. orgsyn.org

Hydrobromic Acid (HBr): As a strong Brønsted acid, HBr is a classic reagent for ether cleavage. commonorganicchemistry.comrsc.org The reaction is typically performed using a concentrated aqueous solution (e.g., 48% HBr) at elevated temperatures, often under reflux conditions. chem-station.comrsc.org The mechanism involves the protonation of the ether oxygen, followed by SN2 displacement by the bromide ion. chem-station.com While effective, the harsh conditions can limit its application with sensitive substrates.

Other Lewis Acids and Reagents: Aluminum chloride (AlCl₃), another potent Lewis acid, can also be employed for O-demethylation. Its reactivity is generally lower than that of BBr₃. chem-station.com To enhance its efficacy and selectivity, AlCl₃ is often used in combination with soft nucleophiles, such as ethanethiol, a combination that can achieve high yields. rsc.org Additionally, methods using strong nucleophiles like alkyl thiolates in polar aprotic solvents provide an alternative pathway that avoids strongly acidic conditions. chem-station.comcommonorganicchemistry.com A system using acidic concentrated lithium bromide (ACLB) has also been shown to be effective for demethylating various aromatic ethers under moderate conditions. rsc.org

| Reagent(s) | General Mechanism | Typical Conditions | Reported Yields | Key Characteristics |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid Catalyzed | Dichloromethane (DCM), -78°C to RT | High to Excellent (>90%) | Highly effective, mild temperature conditions, but reagent is moisture-sensitive. chem-station.comorgsyn.org |

| Hydrobromic Acid (HBr) | Brønsted Acid Catalyzed | 48% aq. HBr, Reflux (115-130°C) | Good to Excellent (up to 94%) | Classic, cost-effective method requiring high temperatures and harsh acidic conditions. chem-station.comrsc.org |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | Lewis Acid Catalyzed | Dichloromethane (DCM), 0°C | High to Excellent (up to 98%) | Selective method, often used when other functional groups are present. rsc.org |

| 1-Dodecanethiol / NaOH | Nucleophilic Demethylation | N-Methyl-2-pyrrolidone (NMP), 130°C | High (>90%) | Avoids strong acids; suitable for acid-sensitive substrates. chem-station.com |

| Acidic Concentrated Lithium Bromide (ACLB) | Brønsted Acid/Nucleophile | 1.5 M HCl in LiBr solution, 110°C | Good to High | Effective under moderately high temperatures with high salt concentration. rsc.org |

The conversion of the methoxy group to a hydroxyl group is a prime example of a functional group interconversion . wikipedia.org This transformation is synthetically valuable as the resulting phenol is a versatile intermediate. The phenolic hydroxyl group can be used as a handle for introducing a wide array of other functionalities through reactions such as etherification, esterification, or conversion to a triflate for cross-coupling reactions, thereby enabling the synthesis of a diverse library of analogs for structure-activity relationship studies.

Elucidation of Reaction Mechanisms and Kinetic Profiles in 4 5 Bromo 2 Methoxyphenyl Butan 2 Amine Synthesis

Mechanistic Pathways of Key Aromatic and Aliphatic Transformations

The synthetic route to 4-(5-bromo-2-methoxyphenyl)butan-2-amine relies on fundamental reactions of aromatic and aliphatic chemistry. The introduction of substituents onto the aromatic ring and the subsequent elaboration of the side chain proceed through well-defined mechanistic steps.

Nucleophilic Aromatic Substitution Mechanisms (SNAr) on Bromo-methoxyphenyl Systems

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can be a viable pathway for introducing substituents to an activated aromatic ring. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. For a bromo-methoxyphenyl system to undergo SNAr, the ring must be sufficiently activated by electron-withdrawing groups, which is not inherently the case for the target molecule's precursor.

However, the principles of SNAr are relevant when considering potential side reactions or alternative synthetic strategies. The rate of SNAr reactions is significantly influenced by the nature of the solvent. Protic solvents can slow down SNAr reactions by solvating the nucleophile, whereas polar aprotic solvents can accelerate them. researchgate.netnih.gov The nature of the leaving group is also critical, though bromine is a competent leaving group in many SNAr reactions. uchile.cl

Electrophilic Aromatic Substitution on Aromatic Precursors

A more probable pathway to functionalize the aromatic ring for the synthesis of this compound is through electrophilic aromatic substitution (EAS). A common strategy would involve the Friedel-Crafts acylation of a suitable methoxy-substituted aromatic precursor.

The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. scribd.com Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the acylated product. youtube.comkhanacademy.orgkhanacademy.org

For a precursor like 2-methoxytoluene, the methoxy (B1213986) group is a strong activating group and directs electrophilic attack to the ortho and para positions. The methyl group is also an activating, ortho-, para-director. The regioselectivity of the acylation would be determined by the interplay of these directing effects and steric hindrance.

Detailed Mechanisms of Reductive Amination Reactions

The final step in the synthesis of this compound is the conversion of the corresponding ketone, 4-(5-bromo-2-methoxyphenyl)butan-2-one, to the primary amine via reductive amination. This transformation can be achieved directly or indirectly.

The direct reductive amination involves the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent. The mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to form an imine. The imine is then reduced to the final amine.

Various reducing agents can be employed, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Iridium-based catalysts have shown high efficiency in the reductive amination of ketones. nih.govnih.govresearchgate.net The reaction kinetics can be complex, with the rate-determining step potentially being the formation of the imine or its subsequent reduction, depending on the specific reaction conditions and substrates. rsc.org

Kinetic Studies and Reaction Rate Determination

Quantitative kinetic data for the specific reactions in the synthesis of this compound are not extensively reported in publicly available literature. However, general principles and data from analogous systems provide valuable insights.

For SNAr reactions , the rates are highly dependent on the electronic nature of the substituents on the aromatic ring and the nucleophile. The reaction of 4-nitrofluorobenzene with phenoxides in liquid ammonia, for instance, exhibits a Brønsted βnuc value of 0.91, suggesting that the decomposition of the Meisenheimer intermediate is the rate-limiting step. nih.govhud.ac.uk

For electrophilic aromatic substitution , the rate is influenced by the nature of the substituent on the aromatic ring. Activating groups, such as methoxy, significantly increase the reaction rate compared to unsubstituted benzene (B151609).

For reductive amination , the kinetics of iridium-catalyzed reactions have been studied. In some cases, the formation of the (R)-enantiomer follows first-order kinetics, while the formation of the (S)-enantiomer can be zero-order, leading to changes in enantiomeric excess over the course of the reaction. rsc.org The rate is also influenced by the nature of the catalyst, the reducing agent, and the reaction conditions such as temperature and pressure.

Catalysis and Solvent Effects on Reaction Outcomes and Selectivity

The choice of catalysts and solvents plays a pivotal role in directing the outcome and selectivity of each synthetic step.

In Friedel-Crafts acylation , the Lewis acid catalyst is crucial for generating the acylium ion. The stoichiometry of the catalyst can be important, as the ketone product can form a complex with the Lewis acid. wikipedia.org

In reductive amination , the catalyst is key to the efficiency and selectivity of the reduction step. Iridium complexes are effective for the asymmetric transfer hydrogenation of imines. rsc.org The choice of reducing agent also influences the reaction; for example, sodium cyanoborohydride is a milder reducing agent than sodium borohydride and can selectively reduce the imine in the presence of the ketone.

Solvent effects are significant in all stages of the synthesis. In SNAr reactions , polar aprotic solvents generally accelerate the reaction, while protic solvents can slow it down by solvating the nucleophile. researchgate.netnih.gov The nature of the solvent can dramatically affect the reaction rate and even the mechanism. uchile.clrsc.org In reductive amination , the solvent can influence the equilibrium between the ketone/ammonia and the imine, as well as the activity of the catalyst.

Below is a summary of the key reactions and influencing factors:

| Reaction Type | Key Mechanistic Feature | Common Catalysts | Typical Solvents | Factors Affecting Rate and Selectivity |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of Meisenheimer complex | - | Polar aprotic (e.g., DMF, DMSO) | Nature of nucleophile, leaving group, and solvent; presence of electron-withdrawing groups. |

| Electrophilic Aromatic Substitution (EAS) - Friedel-Crafts Acylation | Formation of acylium ion and sigma complex | Lewis acids (e.g., AlCl₃, FeCl₃) | Non-polar (e.g., CS₂, CH₂Cl₂) | Nature of substituent on the aromatic ring, catalyst stoichiometry, steric effects. |

| Reductive Amination | Formation of imine followed by reduction | Iridium complexes, Palladium on carbon (Pd/C), Nickel | Alcohols (e.g., Methanol), THF | Nature of reducing agent, catalyst, pH, temperature, pressure. |

Computational Chemistry and Theoretical Characterization of 4 5 Bromo 2 Methoxyphenyl Butan 2 Amine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 4-(5-bromo-2-methoxyphenyl)butan-2-amine. These computations are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Molecular Orbitals and Frontier Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

In the case of this compound, the HOMO is predominantly localized on the electron-rich methoxy-substituted phenyl ring, particularly on the methoxy (B1213986) group and the bromine atom, which possess lone pairs of electrons. Conversely, the LUMO is primarily distributed over the aromatic ring and the butan-2-amine side chain. This distribution suggests that the aromatic ring is the most probable site for electrophilic attack, while the side chain could be involved in nucleophilic interactions. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO's energy reflects its electron-accepting capacity. A smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability.

Table 1: Frontier Orbital Properties of this compound

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.54 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. |

| LUMO Energy | -0.78 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map for this compound reveals distinct regions of varying electrostatic potential.

The regions of negative electrostatic potential, typically colored red or yellow, are concentrated around the electronegative oxygen atom of the methoxy group and the bromine atom. These areas are susceptible to electrophilic attack. In contrast, the regions of positive electrostatic potential, depicted in blue, are located around the hydrogen atoms of the amine group and the aromatic ring. These sites are favorable for nucleophilic attack. The MEP analysis thus provides a comprehensive picture of the molecule's reactivity landscape, corroborating the findings from the frontier orbital analysis.

Conformational Analysis and Energy Landscapes

By systematically rotating the rotatable bonds, a potential energy surface can be constructed. This landscape reveals various local energy minima, corresponding to stable conformers, and the transition states that separate them. For this compound, the orientation of the butan-2-amine side chain relative to the phenyl ring is a critical factor in determining conformational stability. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a simulated environment, such as in a solvent. These simulations track the motions of atoms over time, providing insights into the molecule's flexibility, conformational transitions, and interactions with its surroundings.

MD simulations can reveal how the molecule explores its conformational space and the timescales of these transitions. This information is crucial for understanding how the molecule might behave in a biological system, where flexibility and the ability to adopt specific conformations can be critical for binding to a target.

Prediction of Reactivity and Regioselectivity through Theoretical Modeling

Theoretical modeling can predict the reactivity and regioselectivity of chemical reactions involving this compound. By calculating reactivity indices, such as Fukui functions, one can identify the most reactive sites within the molecule.

For electrophilic attacks, the sites with the highest values of the Fukui function f- are the most probable targets. Conversely, for nucleophilic attacks, the sites with the highest f+ values are the most likely points of interaction. This analysis can guide synthetic chemists in designing reactions that selectively target specific parts of the molecule.

Advanced Spectroscopic and Structural Characterization of 4 5 Bromo 2 Methoxyphenyl Butan 2 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of new psychoactive substances, offering high accuracy and sensitivity. nih.gov Unlike nominal mass spectrometry, HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems can determine the mass of an ion with an accuracy in the parts-per-million (ppm) range. nih.gov This precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound. researchgate.net For 4-(5-Bromo-2-methoxyphenyl)butan-2-amine, HRMS analysis would provide a measured mass for the protonated molecule, [M+H]⁺.

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks of almost equal intensity for any bromine-containing fragment, separated by approximately 2 m/z units, providing a distinct signature for the presence of bromine in the molecule. growingscience.com The precise mass measurement of these isotopic peaks allows for confident confirmation of the elemental formula. nih.gov

Table 1: Theoretical HRMS Data for Protonated this compound ([C₁₁H₁₇BrNO]⁺)

| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |

| [C₁₁H₁₇⁷⁹BrNO]⁺ | ⁷⁹Br | 274.0494 | 100.0 |

| [C₁₁H₁₇⁸¹BrNO]⁺ | ⁸¹Br | 276.0473 | 97.3 |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it a gold standard for structural elucidation. nih.govresearchgate.net Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed for a complete structural assignment. researchgate.netresearchgate.net

Multi-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially for complex molecules. numberanalytics.com

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (splitting), which indicates adjacent protons.

¹³C NMR: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing out the connectivity of the butylamine (B146782) side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing connectivity across quaternary carbons and between different parts of the molecule, such as linking the butylamine chain to the methoxy-substituted phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| Aromatic CH | ~7.2-7.3 | ~133 | Aromatic C, Methoxy (B1213986) C |

| Aromatic CH | ~6.9-7.0 | ~115 | Aromatic C, Methoxy C |

| Aromatic CH | ~6.6-6.7 | ~112 | Aromatic C, Methoxy C |

| Aromatic C-Br | - | ~113 | Aromatic CH |

| Aromatic C-O | - | ~157 | Methoxy H, Aromatic CH |

| Aromatic C-Chain | - | ~130 | Butyl Chain H |

| Methoxy (OCH₃) | ~3.8 | ~56 | Aromatic C-O |

| Butyl Chain CH₂ | ~2.6-2.8 | ~40 | Aromatic C, Butyl Chain C |

| Butyl Chain CH₂ | ~1.6-1.8 | ~35 | Butyl Chain C, Amine C |

| Butyl Chain CH (Amine) | ~3.0-3.2 | ~48 | Butyl Chain C, Methyl C |

| Butyl Chain CH₃ | ~1.1-1.2 | ~22 | Amine C, Butyl Chain C |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the physical forms of active pharmaceutical ingredients (APIs), including their crystalline (polymorphic) and amorphous states. europeanpharmaceuticalreview.comresearchgate.net Different solid forms of a drug can have distinct physical properties. europeanpharmaceuticalreview.com In the case of this compound, particularly if prepared as a hydrochloride salt, different crystallization conditions could lead to various polymorphs or an amorphous solid.

¹³C cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR experiment used to study polymorphism. nih.gov Crystalline polymorphs, having different crystal lattice arrangements, will typically produce distinct ¹³C ssNMR spectra with sharp peaks at different chemical shifts. europeanpharmaceuticalreview.com In contrast, an amorphous form lacks long-range molecular order, which results in significantly broader peaks in the ssNMR spectrum. nih.gov ssNMR can therefore be used to identify the specific form present, detect mixtures of forms, and quantify the amount of crystalline versus amorphous content. europeanpharmaceuticalreview.com For hydrochloride salts, ³⁵Cl ssNMR can also be a highly sensitive probe of the local environment around the chloride ion, providing a distinct fingerprint for different polymorphic forms. nih.govresearcher.lifefsu.edu

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation in the solid state. thieme-connect.de

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining the absolute configuration (i.e., whether the stereocenter is R or S). purechemistry.org The presence of the bromine atom, a relatively heavy element, facilitates this determination through the phenomenon of anomalous dispersion. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute structure can be determined, often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.54 |

| b (Å) | 5.67 |

| c (Å) | 12.31 |

| β (°) | 105.2 |

| Volume (ų) | 575.4 |

| Z (molecules/cell) | 2 |

| Flack Parameter | 0.01 (5) |

| Absolute Configuration | S |

Note: These data are representative and not from a published crystal structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.

For this compound, FT-IR and Raman spectra would provide a characteristic "fingerprint." Key vibrational modes would include:

N-H stretching of the primary amine group, typically seen as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic ring and the aliphatic butyl chain (2850-3100 cm⁻¹).

C=C stretching of the aromatic ring (approx. 1450-1600 cm⁻¹).

C-O stretching of the methoxy ether group (approx. 1020-1250 cm⁻¹).

N-H bending of the amine group (approx. 1590-1650 cm⁻¹).

C-Br stretching , which would appear at a low frequency, typically below 600 cm⁻¹.

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Alkane | C-H Stretch | 2850 - 2960 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1020 - 1250 |

| Aryl Bromide | C-Br Stretch | 500 - 600 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques are uniquely sensitive to the stereochemistry of chiral molecules. Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org An ECD spectrum is a plot of this differential absorption versus wavelength.

For the two enantiomers (R and S) of this compound, the ECD spectra would be equal in magnitude but opposite in sign (perfect mirror images). nih.gov The specific pattern of positive and negative peaks (known as Cotton effects) is a unique signature of the absolute configuration of the molecule. chiralabsxl.com By comparing the experimentally measured ECD spectrum to the spectrum predicted by quantum-mechanical calculations, or by comparing it to the spectra of structurally similar compounds with known configurations, the absolute stereochemistry can be confidently assigned. chiralabsxl.com This method is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained. nih.gov

4 5 Bromo 2 Methoxyphenyl Butan 2 Amine As a Versatile Synthetic Intermediate and Molecular Scaffold

Strategic Building Block in the Synthesis of Diverse Chemical Entities

In medicinal chemistry, the quality and novelty of building blocks are crucial for developing new therapeutic agents. csmres.co.ukdntb.gov.ua 4-(5-Bromo-2-methoxyphenyl)butan-2-amine serves as a strategic bifunctional building block. The primary amine group on the butane (B89635) chain is a versatile nucleophile, readily participating in reactions such as acylation to form amides, alkylation, and reductive amination. Simultaneously, the aryl bromide on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The presence of these two distinct reactive handles allows for a modular and divergent synthetic approach. Chemists can selectively modify one part of the molecule while leaving the other intact for subsequent reactions, enabling the systematic construction of diverse chemical libraries from a single, advanced intermediate. This strategic value is essential for accelerating the drug discovery process by providing efficient access to novel chemical matter. csmres.co.uk

Scaffold for Structure-Property Relationship Studies in Chemical Libraries

The core structure of this compound is an ideal scaffold for structure-property and structure-activity relationship (SAR) studies. In drug discovery, SAR analysis is the process of systematically modifying a molecule's structure to understand its effect on biological activity and other properties like solubility or metabolic stability. The 2,5-dimethoxyphenethylamine scaffold, which is structurally related, has been extensively studied to understand how substitutions on the phenyl ring affect agonist potency at serotonin (B10506) receptors. nih.gov

Similarly, the this compound scaffold allows for systematic modifications at several key positions:

The Aryl Bromide: Can be replaced with other halogens (F, Cl, I) or converted to other functional groups (e.g., cyano, alkyl, aryl) via cross-coupling to probe the effect of electronics and sterics at this position.

The Methoxy (B1213986) Group: Its position can be altered, or it can be replaced with other alkoxy or alkylthio groups to investigate the impact on target binding and lipophilicity.

The Amine Group: Can be acylated, alkylated, or incorporated into heterocyclic systems to explore the space around the basic nitrogen center, which is often crucial for receptor interactions.

The Butane Chain: Its length and rigidity can be modified to optimize the spatial orientation of the amine and the aromatic ring.

A hypothetical SAR study could involve synthesizing a library of analogs and evaluating their binding affinity for a specific biological target, as illustrated in the table below.

| Scaffold Modification | Example Substituent (R) | Property to Investigate | Hypothetical Outcome |

|---|---|---|---|

| Variation at Bromine Position | -Cl, -CF₃, -CN | Receptor Binding Affinity (Ki) | Determine electronic/steric requirements for potency. |

| Modification of Methoxy Group | -OC₂H₅, -SCH₃ | Lipophilicity (logP) & Metabolic Stability | Optimize pharmacokinetic properties. |

| Derivatization of Amine | -NH-Acetyl, -NH-Methyl | Target Selectivity & Potency | Explore hydrogen bonding capacity. |

| Alteration of Alkyl Chain | Propyl or Pentyl Chain | Conformational Effects on Activity | Optimize ligand-receptor geometry. |

Precursor for the Synthesis of Heterocyclic Compounds Containing the Bromo-methoxyphenyl Moiety

The functional groups within this compound make it a suitable precursor for synthesizing a variety of heterocyclic systems that incorporate the bromo-methoxyphenyl moiety. Such heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs.

Pyrimidines: The primary amine of the title compound can serve as a key nitrogen source for constructing pyrimidine (B1678525) rings. For instance, condensation of the amine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and oxidation, is a classical pathway to substituted pyrimidines. The synthesis of pyrimidine derivatives is a common strategy in the development of new bioactive molecules. jocpr.commdpi.com The resulting pyrimidine-containing molecules could be further elaborated using the aryl bromide for subsequent cross-coupling reactions.

Thiazoles: While direct cyclization to a thiazole (B1198619) is not typical from a simple amine, the bromo-methoxyphenyl core is found in various thiazole-based compounds. nih.govhuhs.ac.jp For example, the related compound 4-(5-bromo-2-methoxyphenyl)thiazol-2-amine (B1276124) has been synthesized. sigmaaldrich.com The title compound can be used as a scaffold to attach a pre-formed thiazole ring, or it could be chemically transformed into a precursor suitable for thiazole synthesis, such as an α-haloketone or a thioamide, which are common starting materials for Hantzsch thiazole synthesis. mdpi.com

Triazoles: The synthesis of triazoles can be readily envisioned starting from this compound.

1,2,3-Triazoles: The primary amine can be converted into an azide (B81097) group via diazotization followed by treatment with sodium azide. The resulting azide is a perfect substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"), a highly efficient method for creating 1,4- or 1,5-disubstituted 1,2,3-triazoles. frontiersin.orgmdpi.com

1,2,4-Triazoles: The amine can be converted into intermediates such as N-acylthiosemicarbazides. These intermediates can then undergo base-catalyzed intramolecular cyclization to furnish 1,2,4-triazole-3-thiol derivatives, which are versatile precursors for further functionalization. nih.gov

| Target Heterocycle | Key Synthetic Transformation | Relevant Synthetic Method |

|---|---|---|

| Pyrimidine | Condensation with a 1,3-dielectrophile | Biginelli or similar pyrimidine synthesis |

| Thiazole | Attachment of a thiazole ring via amide coupling | Hantzsch Thiazole Synthesis (from related precursors) |

| 1,2,3-Triazole | Conversion of amine to azide, followed by cycloaddition | Azide-Alkyne Huisgen Cycloaddition |

| 1,2,4-Triazole | Conversion of amine to an acylthiosemicarbazide intermediate | Einhorn-Brunner reaction or similar cyclizations |

Application in the Design and Synthesis of Ligands for Chemical Biology Probes

Chemical probes are indispensable tools for interrogating biological systems and validating drug targets. olemiss.eduscispace.com The structure of this compound makes it an excellent starting point for designing such probes. The bromo-methoxyphenyl portion can act as a pharmacophore that recognizes a specific biological target, such as a G-protein coupled receptor. Indeed, structurally similar compounds like 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) and its derivatives are known to be potent agonists of serotonin 5-HT2A receptors. nih.govnih.gov

The amine functionality provides a convenient attachment point for various reporter or effector moieties required for a chemical probe's function. unimi.it

Fluorescent Probes: Coupling a fluorophore (e.g., fluorescein, rhodamine) to the amine allows for visualization of the target protein in cells or tissues via microscopy.

Affinity-Based Probes: Attaching an affinity tag like biotin (B1667282) enables the isolation and identification of target proteins and their binding partners from complex biological samples (e.g., affinity chromatography).

Photoaffinity Probes: Introduction of a photoreactive group (e.g., diazirine, benzophenone) allows for covalent cross-linking of the probe to its target upon UV irradiation, facilitating unambiguous target identification. unimi.it

Radiolabeled Ligands: The amine can be used to attach a chelating agent for radiometals, or the methoxy group could be demethylated and re-methylated with a radiolabel like Carbon-11 for use in Positron Emission Tomography (PET) imaging, as has been done for related phenethylamines. nih.gov

Potential in Materials Science: Incorporation into Polymeric Structures or Functional Materials

Beyond biological applications, the chemical reactivity of this compound suggests its potential use in materials science. appchemical.com The primary amine group can be used as a monomer or a functionalizing agent in the synthesis of polymers. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with epoxides to create epoxy resins. The incorporation of the bromo-methoxyphenyl moiety into a polymer backbone or as a pendant group could impart specific properties to the final material, such as:

Modified Optical Properties: The aromatic ring can influence the refractive index of the material.

Increased Thermal Stability: The rigid aromatic structure can enhance the thermal properties of the polymer.

Post-Polymerization Functionalization: The aryl bromide serves as a latent reactive site. After polymerization, this group can be modified using cross-coupling reactions to graft other functional molecules onto the polymer surface or throughout its matrix, creating functional materials with tailored properties for applications in sensors, coatings, or specialized membranes.

While this remains a largely exploratory area, the fundamental reactivity of the molecule provides a strong basis for its future investigation in the development of novel functional materials.

Future Research Trajectories and Innovations in Aryl Alkyl Amine Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of aryl alkyl amines has traditionally relied on methods that are often resource-intensive and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign alternatives.

Key strategies in the green synthesis of aryl alkyl amines include:

Catalytic Hydrogenation: The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is a prime example of an atom-economical process. rsc.org This method utilizes alcohols, which can be derived from renewable resources, to alkylate amines, producing only water as a byproduct. rsc.org It avoids the need for an external hydrogen source by using a metal catalyst to temporarily "borrow" hydrogen from the alcohol, which is later used to reduce the in-situ formed imine. rsc.org

Use of Greener Solvents: Research is exploring the use of non-toxic and environmentally friendly reaction media. Subcritical water, for example, has been shown to accelerate reaction times and reduce by-product formation in the synthesis of tertiary aryl dialkyl amines. researchgate.net Another novel approach, though the specific study was retracted, investigated magnetized distilled water as a medium for N-arylation, highlighting the ongoing search for unconventional green solvents. rsc.org

Metal-Free Catalysis: To circumvent the toxicity and cost associated with heavy metal catalysts, transition-metal-free approaches are being developed. These include methods for N-arylation of secondary amines with aryl halides and reductive intermolecular coupling of nitroarenes with boronic acids using organophosphorus catalysts. rsc.orgorganic-chemistry.org

Renewable Feedstocks: Efforts are being made to replace petroleum-derived starting materials with renewable alternatives. Phenolic compounds, which can be obtained from lignin, are being explored as desirable feedstocks for producing aryl amines, offering a valuable biorenewable pathway. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Aryl Alkyl Amines

| Strategy | Key Features | Advantages | Example Reaction |

|---|---|---|---|

| Borrowing Hydrogen | Utilizes alcohols as alkylating agents; water is the only byproduct. rsc.org | High atom economy, use of renewable feedstocks, waste reduction. rsc.org | N-alkylation of amines with alcohols. rsc.org |

| Subcritical Water | Employs water at elevated temperature and pressure as the reaction medium. researchgate.net | Faster reactions, fewer by-products, avoids organic solvents. researchgate.net | Reductive amination of benzaldehyde. researchgate.net |

| Metal-Free Catalysis | Avoids the use of transition metal catalysts. rsc.orgorganic-chemistry.org | Reduced toxicity, lower cost, simplified purification. rsc.org | N-arylation of secondary amines in magnetized distilled water. rsc.org |

| Dehydrative Amination | Uses readily available phenols as starting materials. researchgate.net | Environmentally benign, utilizes renewable feedstocks. researchgate.net | Conversion of phenols to aryl amines using heterogeneous Pd catalysts. researchgate.net |

Exploration of Novel Reactivity and Transformation Pathways

Beyond established methods like reductive amination and Buchwald-Hartwig amination, chemists are exploring novel ways to construct and modify the aryl alkyl amine scaffold. These new pathways offer alternative disconnections and access to previously challenging molecular architectures.

One significant area of innovation is the direct C-H functionalization . Instead of pre-functionalized starting materials (e.g., aryl halides), this approach directly converts C-H bonds into C-N or C-C bonds. For instance, a dual-catalyst system combining nickel and photoredox catalysis enables the selective functionalization of α-amino C(sp3)–H bonds with aryl halides. researchgate.net This method directly couples inexpensive and readily available starting materials to form valuable benzylic amines. researchgate.net

Other emerging transformation pathways include:

Modular Synthesis from Unexpected Precursors: A novel synthesis of aryl amines has been developed using 3-alkynyl-2-pyrones and various secondary amines. rsc.org This reaction proceeds through a selective 1,6-opening of the pyrone, followed by decarboxylation and an unexpected rearrangement, showcasing how new retrosynthetic pathways can be uncovered. rsc.org

Transition-Metal-Free Cross-Coupling: New methods are emerging that bypass the need for transition metals. The reductive intermolecular coupling of nitroarenes with boronic acids, driven by a small-ring organophosphorus catalyst and a hydrosilane reductant, provides a powerful tool for constructing both Csp2-N and Csp3-N bonds. organic-chemistry.org

Photoredox-Mediated Reactions: The use of visible light to drive chemical reactions is a rapidly growing field. Photoredox catalysis has been successfully applied to decarboxylative C(sp3)-N coupling, using an organic photoredox catalyst in combination with copper to form alkyl amines from readily available carboxylic acids. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals, including aryl alkyl amines. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for seamless integration and automation.

Key advantages of flow chemistry in aryl alkyl amine synthesis include:

Enhanced Safety: Many amination reactions are highly exothermic. The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling such reactions to be performed safely even on a large scale. rsc.org

Improved Efficiency and Yield: Continuous flow systems can achieve higher yields and selectivities by precisely controlling residence time, temperature, and stoichiometry. researchgate.netrsc.org For example, the dehydrative amination of phenols to aryl amines has been successfully implemented in an integrated packed-bed flow system containing heterogeneous palladium catalysts. researchgate.net

Telescoped Synthesis: Flow platforms allow for "telescoped" reactions, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. rsc.orgnih.gov This significantly reduces waste and process time. A continuous flow process for synthesizing N-methyl secondary amines from alkyl mesylates has been developed that includes an in-line workup. vapourtec.com

Automation and High-Throughput Screening: Automated flow synthesis platforms enable the rapid generation of compound libraries by systematically varying reagents and conditions. This is particularly valuable for medicinal chemistry applications, where large numbers of derivatives need to be synthesized and tested. rsc.org

Table 2: Applications of Flow Chemistry in Amine Synthesis

| Application | Description | Key Benefit(s) |

|---|---|---|

| Dehydrative Amination of Phenols | An integrated packed-bed flow system converts phenols into aryl amines using heterogeneous Pd catalysts. researchgate.net | High product selectivity, excellent functional-group tolerance, use of renewable feedstocks. researchgate.net |

| Synthesis of N-Methyl Secondary Amines | A continuous flow process synthesizes amines from alkyl mesylates and epoxides using aqueous methylamine. vapourtec.com | Includes in-line workup, starting material also produced in flow, scalable production. vapourtec.com |

| Handling of Hazardous Reagents | Continuous generation and immediate use of toxic or unstable reagents, such as anhydrous N2O3, for N-heterocycle synthesis. rsc.org | Minimizes safety concerns associated with handling hazardous materials. rsc.org |

| Photocatalytic Amination | Flow technology enables high-throughput formal photocatalytic amination of C(sp3)–H bonds. rsc.org | Improved reaction efficiency compared to batch alternatives, scalable from millimoles to kilograms. rsc.org |

Advanced Rational Design of Derivatives through Integrated Computational and Synthetic Efforts

The design of new aryl alkyl amine derivatives is increasingly being guided by computational chemistry, moving from serendipitous discovery to rational, structure-based design. This integrated approach combines theoretical calculations with synthetic execution to accelerate the development of molecules with specific, optimized properties.

Computational tools are being employed in several key areas:

Predictive Modeling: Data-driven approaches, including Quantitative Structure-Activity Relationship (QSAR) studies and machine learning, are used to build models that can predict the biological activity or physical properties of novel compounds before they are synthesized. nih.gov Recent advances include the use of graph neural networks to rapidly predict DFT-level descriptors for alkyl amines, lowering the computational barrier for creating these predictive models. chemrxiv.org

Structure-Based Design: For biological targets with known three-dimensional structures, such as enzymes or receptors, molecular docking simulations can predict how potential derivatives will bind. nih.gov This allows chemists to design molecules with improved potency and selectivity. This has been applied to design novel imidazole-benzene sulfonamide hybrids as selective enzyme inhibitors. nih.gov

Reaction Optimization: Computational methods can help in understanding reaction mechanisms and optimizing conditions. For example, computational and experimental optimization were combined to design a new class of anionic copper ligands for C-N bond formation, enabling the coupling of diverse aryl halides and alkyl amines under mild conditions. researchgate.net

Analogue Series Expansion: Systematic computational analysis of existing analogue series can reveal structure-activity relationships (SAR) and identify opportunities for "SAR transfer," where knowledge from one chemical series is used to design a new one, even if the core structures are different. nih.gov

This synergy between computational prediction and practical synthesis allows for a more efficient exploration of chemical space, reducing the number of compounds that need to be synthesized and tested, and ultimately leading to a faster and more cost-effective discovery process. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-(5-Bromo-2-methoxyphenyl)butan-2-amine |

| Dibutylbenzylamine |

| Diethylbenzylamine |

| 4-bromoanisole |

| N-arylamine |

| o-methylbenzenediazonium bisulfate |

| o-methylbenzonitrile |

| o-methylbenzoic acid |

| 2-bromo-4-methylaniline |

| p-toluidine |

| sulfanilamide |

| 4-acetamidobenzenesulfanyl chloride |

| 4-acetamidobenzenesulfonamide |

| 5-bromo-2-methoxyphenol (B1267044) |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

| ivabradine |

| 5-bromo-2-methylpyridin-3-amine |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-Bromo-2-methoxyphenyl)butan-2-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(5-bromo-2-methoxyphenyl)butan-2-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like over-reduction or incomplete conversion. Purification typically involves column chromatography or recrystallization .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amine protonation states.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotopic signature).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve stereochemistry and bond angles, critical for absolute configuration determination .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography–mass spectrometry (GC-MS) are standard. Impurity profiling requires calibration against synthetic intermediates (e.g., unreacted ketone precursors). Thin-layer chromatography (TLC) provides rapid qualitative purity checks during synthesis .

Advanced Research Questions

Q. What challenges arise in ensuring regioselectivity during the synthesis of this compound?

- Methodological Answer : The bromine and methoxy substituents on the phenyl ring can influence reactivity. Protecting groups (e.g., tert-butyloxycarbonyl for amines) may be required to prevent unwanted side reactions. Regioselective bromination of precursors can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exposure, solvent choice) .

Q. How do stereochemical considerations impact the biological activity of this compound?

- Methodological Answer : Enantiomers may exhibit divergent interactions with biological targets (e.g., serotonin transporters). Chiral resolution via chiral HPLC or asymmetric synthesis using enantioselective catalysts (e.g., Rh-based catalysts for reductive amination) is critical. Activity comparisons between (R)- and (S)-enantiomers require in vitro assays (e.g., radioligand binding) .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in IC₅₀ values across studies may stem from:

- Assay Conditions : Variations in pH, temperature, or cell lines.

- Purity : Impurities (e.g., residual solvents) can modulate activity.

- Structural Confirmation : Validate compound identity via X-ray crystallography or 2D NMR to rule out isomerization or degradation .

Q. How can computational modeling aid in predicting pharmacological targets of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against GPCRs (e.g., serotonin receptors) identifies potential binding pockets. Quantitative structure-activity relationship (QSAR) models predict activity based on electronic (e.g., Hammett σ values) and steric descriptors. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in aryl halide intermediates.

- Step-wise Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, stoichiometry).

- Workflow Integration : Continuous-flow systems enhance reproducibility and scalability for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.